Analgesic Potency: Direct Head-to-Head ED50 Comparison Against Lappaconitine and Crassicauline A
In a standardized mouse acetic acid-induced abdominal constriction assay (writhing test), acoforestinine (8-O-ethylyunaconitine) demonstrates significantly greater analgesic potency than the reference drug lappaconitine. When administered subcutaneously, acoforestinine exhibits an ED50 of 0.0591 mg/kg. This is approximately 59-fold more potent than lappaconitine (ED50 = 3.50 mg/kg) in the same model [1]. It also displays comparable potency to crassicauline A (ED50 = 0.0480 mg/kg), placing it among the most active semisynthetic C19-diterpenoid alkaloids tested.
| Evidence Dimension | In vivo analgesic potency (median effective dose, ED50) |
|---|---|
| Target Compound Data | ED50 = 0.0591 mg/kg (subcutaneous) |
| Comparator Or Baseline | Lappaconitine: ED50 = 3.50 mg/kg; Crassicauline A: ED50 = 0.0480 mg/kg |
| Quantified Difference | 59-fold more potent than lappaconitine; 1.23-fold less potent than crassicauline A |
| Conditions | Mouse acetic acid-induced abdominal constriction model (writhing test); single subcutaneous dose; measurement at 20 min post-administration |
Why This Matters
For researchers selecting an analgesic alkaloid standard or lead compound, the ~59-fold difference in ED50 directly impacts required dosing and experimental design, making acoforestinine a cost-effective, high-potency option for preclinical pain studies compared to lappaconitine.
- [1] Wang JL, Shen XL, Chen QH, Qi G, Wang W, Wang FP. Structure-analgesic activity relationship studies on the C(18)- and C(19)-diterpenoid alkaloids. Chem Pharm Bull (Tokyo). 2009 Aug;57(8):801-7. doi: 10.1248/cpb.57.801. PMID: 19652403. View Source
